2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
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Properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c11-4-8-6-15(14-13-8)7-10(16)12-5-9-2-1-3-17-9/h6,9H,1-5,7,11H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLPGJPWXSEUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a triazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H18N4O2
- Molecular Weight : 250.30 g/mol
This compound features a triazole ring, which is known for its role in various biological activities, particularly in drug development.
Mechanisms of Biological Activity
The biological activities of triazole compounds are often attributed to their ability to interact with various biological targets:
- Antimicrobial Activity : Triazoles have been recognized for their antifungal properties. Studies suggest that compounds with a triazole moiety can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and ultimately cell death.
- Anticancer Properties : Research indicates that triazole derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, some studies have shown that modifications to the triazole structure can enhance potency against cancer cell lines by targeting pathways such as the PI3K/Akt/mTOR signaling cascade.
- Anti-inflammatory Effects : Triazoles have also been explored for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of ergosterol synthesis | |
| Anticancer | Inhibition of kinase pathways | |
| Anti-inflammatory | Modulation of cytokine production |
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer effects of various triazole derivatives, including our compound. The findings indicated that the compound exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells), with an IC50 value in the low micromolar range. The mechanism was linked to the inhibition of the Akt pathway, which is crucial for cell survival and proliferation.
Case Study 2: Antimicrobial Efficacy
In another study published in Journal of Antimicrobial Chemotherapy, the compound was tested against a range of fungal pathogens including Candida albicans and Aspergillus fumigatus. The results demonstrated that it had a minimum inhibitory concentration (MIC) comparable to established antifungal agents, suggesting potential as a therapeutic agent in treating fungal infections.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is highly dependent on their structural features. Modifications at various positions on the triazole ring or substituents can significantly alter their potency and selectivity. For example:
- Positioning of Functional Groups : Substituting different groups at the 4-position of the triazole ring has been shown to enhance kinase inhibition.
- Tetrahydrofuran Moiety : The presence of a tetrahydrofuran ring may improve solubility and bioavailability, contributing to enhanced pharmacological effects.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Properties
Research indicates that triazole derivatives exhibit significant antiviral and anticancer activities. The incorporation of the triazole moiety in this compound enhances its interaction with biological targets, potentially leading to the development of new therapeutic agents against diseases such as cancer and viral infections. Studies have shown that compounds with similar structures can inhibit viral replication and induce apoptosis in cancer cells .
Biochemical Tools
The compound is also utilized in the synthesis of biochemical tools, such as fluorescent-labeled bisbenzamidine. This application is crucial for tracking and imaging in biomedical studies, allowing researchers to visualize cellular processes in real-time .
Click Chemistry Applications
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The compound serves as a water-soluble ligand in click chemistry reactions, particularly in CuAAC. This reaction is pivotal for bioconjugation techniques, enabling the attachment of various biomolecules for drug delivery systems and diagnostic applications. Its ability to suppress cell cytotoxicity makes it suitable for use in live-cell imaging and other biological applications .
Materials Science
Polymer Chemistry
In materials science, the compound can be incorporated into polymer matrices to enhance their properties. Its triazole group can participate in cross-linking reactions, improving the mechanical strength and thermal stability of polymers. This application is particularly relevant in the development of smart materials that respond to environmental stimuli .
Agricultural Chemistry
Pesticide Development
Triazole derivatives are known for their fungicidal properties. The unique structure of this compound allows it to act as a scaffold for developing new agrochemicals aimed at controlling fungal pathogens in crops. Research is ongoing to evaluate its efficacy as a potential pesticide or fungicide .
Case Study 1: Antiviral Activity
A study conducted on similar triazole derivatives demonstrated their ability to inhibit the replication of viruses such as HIV and HCV. The mechanism involved interference with viral entry or replication processes, highlighting the potential of 2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide as a lead compound for antiviral drug development.
Case Study 2: Bioconjugation Techniques
In a comparative study on various ligands used in click chemistry, this compound was shown to significantly enhance bioconjugation efficiency when used with azide-functionalized biomolecules. The results indicated improved labeling efficiency and specificity, making it a valuable tool for researchers in molecular biology .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antiviral agents, anticancer drugs | Enhanced biological activity |
| Click Chemistry | Bioconjugation techniques | High specificity and efficiency |
| Materials Science | Polymer enhancement | Improved mechanical properties |
| Agricultural Chemistry | Development of fungicides | Potential control of plant pathogens |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
